D-Glucose-13C-4: A Technical Guide for Advanced Metabolic Research
D-Glucose-13C-4: A Technical Guide for Advanced Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of D-Glucose-13C-4, a stable isotope-labeled monosaccharide pivotal for advancements in metabolic research. This document details its chemical and physical properties, provides insights into its primary application in ¹³C-Metabolic Flux Analysis (¹³C-MFA), and outlines relevant biological pathways and experimental methodologies.
Core Concepts: Understanding D-Glucose-13C-4
D-Glucose-13C-4 is a form of D-glucose where the carbon atom at the fourth position has been replaced with the stable, non-radioactive isotope, Carbon-13 (¹³C). This isotopic labeling makes it a powerful tracer for elucidating the intricate network of metabolic pathways within a biological system.[1][2] By introducing D-Glucose-13C-4, researchers can track the journey of this labeled carbon as it is metabolized, providing quantitative insights into the rates (fluxes) of various biochemical reactions.[3][4]
Chemical and Physical Properties
The incorporation of a single ¹³C isotope results in a slight increase in the molecular weight of D-Glucose-13C-4 compared to its unlabeled counterpart. Its chemical behavior, however, remains virtually identical, ensuring it is processed by cellular machinery in the same manner as natural glucose.
| Property | Value | Reference |
| CAS Number | 40762-22-9 | |
| Molecular Formula | ¹³CC₅H₁₂O₆ | |
| Molecular Weight | 181.15 g/mol | |
| Isotopic Purity | ≥99 atom % ¹³C | |
| Appearance | White to off-white powder | |
| Melting Point | 150-152 °C | |
| Solubility | Soluble in water. | |
| Optical Activity | [α]25/D +52.0° (c = 2 in water + trace NH₄OH) |
Applications in ¹³C-Metabolic Flux Analysis (¹³C-MFA)
The primary application of D-Glucose-13C-4 is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantify intracellular metabolic fluxes. This method involves introducing the ¹³C-labeled glucose to a biological system and then measuring the distribution of the ¹³C isotope in downstream metabolites using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The specific position of the ¹³C label in D-Glucose-13C-4 provides distinct advantages for probing certain pathways. As it is metabolized through glycolysis and the tricarboxylic acid (TCA) cycle, the ¹³C at the C4 position will be incorporated into specific atoms of downstream metabolites, creating unique isotopic labeling patterns that are informative of the relative activities of intersecting pathways.
Experimental Workflow for ¹³C-MFA
A generalized workflow for a ¹³C-MFA experiment using a ¹³C-labeled glucose tracer is depicted below. The specifics of the protocol may need to be optimized based on the biological system and the analytical instrumentation used.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ¹³C-MFA results. Below are outlines of key experimental protocols.
Cell Culture and Labeling
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Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
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Media Preparation: The day of the experiment, replace the standard growth medium with a defined medium containing D-Glucose-13C-4 as the sole glucose source. The concentration should be optimized for the specific cell line and experimental goals.
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Isotopic Steady State: Allow the cells to grow in the labeling medium for a sufficient duration to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This duration varies depending on the metabolic pathways of interest.
Metabolite Extraction and Quenching
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Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. This is typically achieved by aspirating the labeling medium and immediately adding a cold solvent, such as 80% methanol pre-chilled to -80°C.
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Extraction: Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube. Cellular debris is then pelleted by centrifugation at a high speed and low temperature. The supernatant containing the metabolites is collected for analysis.
NMR Spectroscopy Protocol Outline
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Sample Preparation: The extracted metabolites are lyophilized to dryness and then reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard for quantification.
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NMR Data Acquisition:
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1D ¹³C NMR: A simple 1D ¹³C spectrum with proton decoupling can directly detect the ¹³C-labeled metabolites.
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2D Heteronuclear Correlation (e.g., ¹H-¹³C HSQC): This provides higher resolution and sensitivity by correlating protons to their directly attached carbons, allowing for the unambiguous identification of labeled positions within metabolites.
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Data Analysis: The resulting spectra are processed to identify and quantify the ¹³C enrichment in various metabolites.
Mass Spectrometry (GC-MS or LC-MS) Protocol Outline
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Derivatization (for GC-MS): Many polar metabolites are not volatile enough for GC-MS analysis. Therefore, they are chemically modified (derivatized) to increase their volatility.
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Chromatographic Separation: The derivatized metabolite extract is injected into a gas or liquid chromatograph to separate the individual compounds.
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Mass Spectrometry Analysis: As the separated metabolites elute from the chromatography column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer. This allows for the determination of the mass isotopologue distribution (the relative abundance of molecules with different numbers of ¹³C atoms) for each metabolite.
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Data Analysis: The raw mass spectrometry data is processed to correct for the natural abundance of ¹³C and to determine the fractional enrichment of labeled isotopologues.
Signaling Pathways and D-Glucose-13C-4
The metabolism of glucose is tightly regulated by complex signaling networks. D-Glucose-13C-4 can be used to study how these pathways influence metabolic fluxes in both healthy and diseased states.
Insulin Signaling and Glucose Uptake
The insulin signaling pathway is a key regulator of glucose homeostasis. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the translocation of glucose transporters (like GLUT4) to the cell membrane, which facilitates the uptake of glucose from the bloodstream into cells. By using D-Glucose-13C-4, researchers can quantify how perturbations in the insulin signaling pathway affect the rate of glucose uptake and its subsequent metabolism.
Glycolysis
Once inside the cell, glucose enters the glycolytic pathway, a series of enzymatic reactions that convert it into pyruvate. The ¹³C label from D-Glucose-13C-4 will be transferred to specific carbon positions in the glycolytic intermediates and ultimately in pyruvate. Analyzing the labeling pattern of these metabolites provides a direct measure of glycolytic flux.
Conclusion
D-Glucose-13C-4 is an invaluable tool for researchers seeking to quantitatively understand cellular metabolism. Its application in ¹³C-MFA, coupled with advanced analytical techniques and computational modeling, provides unparalleled insights into the complex network of biochemical reactions that underpin cellular function in health and disease. This guide serves as a foundational resource for the effective implementation of D-Glucose-13C-4 in metabolic research, from experimental design to data interpretation.
